molecular formula C25H43NO3 B1217367 Minaxolone CAS No. 62571-87-3

Minaxolone

货号: B1217367
CAS 编号: 62571-87-3
分子量: 405.6 g/mol
InChI 键: NCGLTZSBTFVVAW-KNXRZYMVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

米那可隆是通过一系列化学反应合成的,这些反应涉及对甾体结构的修饰反应条件通常需要使用特定的试剂和催化剂来实现所需的修饰

化学反应分析

米那可隆会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。这些反应形成的主要产物取决于所用试剂和具体条件。 例如,米那可隆的氧化会导致羟基化衍生物的形成 .

科学研究应用

Pharmacological Properties

Minaxolone acts as a positive allosteric modulator of the GABAA_A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which plays a crucial role in regulating neuronal excitability. It also exhibits weaker activity on the glycine receptor. Its pharmacokinetics reveal a rapid clearance from the body, with a total body clearance rate between 3 and 4 liters/min and a terminal half-life of approximately 10 to 20 minutes .

Clinical Applications

  • Anesthesia :
    • This compound was primarily investigated for its use as an intravenous anesthetic. Clinical trials indicated that it could be effective for induction and maintenance of anesthesia in minor surgical procedures. A standard induction dose was found to be 0.5 mg/kg, with a notable low incidence of pain on injection and venous complications . However, excitatory effects were commonly reported during induction, which were mitigated by premedication with opiates .
  • Sedative Effects :
    • Research on mice demonstrated that this compound produced significant sedative effects when administered orally at doses of 100 mg/kg. Chronic administration led to tolerance, indicating potential limitations for prolonged therapeutic use . This finding suggests that while this compound may be effective for short-term sedation, its long-term application could pose challenges due to tolerance development.
  • Respiratory Effects :
    • Studies assessing the respiratory impact of this compound during anesthesia induction showed varied results based on premedication types. For instance, patients receiving non-narcotic premedication exhibited increased respiratory rates without significant changes in minute volumes compared to control groups . This aspect is critical for anesthesiologists when considering patient safety during procedures.

Case Studies and Research Findings

Table 1 summarizes key findings from various studies involving this compound:

Study ReferencePopulationDosageKey Findings
Surgical patients0.5 mg/kg IVLow incidence of pain; excitatory effects notedEffective for induction but requires opiate premedication
Mice100 mg/kg orallySignificant sedation; development of tolerance after chronic dosingShort-term sedative potential but tolerance limits long-term use
Anesthesia patients0.4 mg/kg IVIncreased respiratory rate with non-narcotic premedicationRespiratory monitoring essential during administration

Toxicity Concerns

Despite its promising applications, this compound was withdrawn from clinical trials due to toxicological concerns observed in long-term studies involving rats . These findings underscore the importance of thorough safety evaluations in drug development processes.

作用机制

米那可隆通过调节GABA_A受体的活性发挥作用,GABA_A受体是中枢神经系统中主要的抑制性神经递质受体。 它通过与苯二氮卓类药物不同的位点结合来增强GABA的活性,导致氯离子流入增加和神经元超极化 . 这导致镇静、抗焦虑和麻醉作用。 米那可隆也调节甘氨酸受体,但效力较低 .

生物活性

Minaxolone is a water-soluble steroid anesthetic that has garnered attention for its rapid onset and unique pharmacological properties. Initially developed for use in minor surgical procedures, it exhibits distinct characteristics compared to traditional anesthetics. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical effects, and safety profile based on various studies.

Pharmacodynamics

This compound's pharmacodynamic profile reveals significant effects on the respiratory and cardiovascular systems. Key findings include:

  • Respiratory Effects : this compound consistently depresses the respiration rate, leading to elevated partial pressure of carbon dioxide (PACO2) and reduced partial pressure of oxygen (PAO2), which can result in respiratory failure if not managed properly .
  • Cardiovascular Effects : At clinical doses, cardiovascular responses are minimal, characterized by slight tachycardia and increased peripheral resistance. However, in cases of overdose, it can lead to hypotension and decreased cardiac output .

Table 1: Pharmacodynamic Effects of this compound

Effect TypeObservations
RespiratoryDepression of respiration rate; elevated PACO2; reduced PAO2
CardiovascularMild tachycardia; slight increase in blood pressure; risk of hypotension in overdose
NeurologicalInduces drowsiness and sleep-like state; potential for involuntary muscle movements during infusion

Clinical Applications

This compound has been evaluated for its efficacy as an anesthetic agent in various clinical settings. Studies indicate that it can induce anesthesia comparable to thiopentone but with a quicker recovery time.

Case Study Insights

  • Urological and Gynecological Procedures : In a study involving fit patients undergoing minor urological or gynecological operations, this compound was administered at doses ranging from 0.25 mg/kg to 0.5 mg/kg. The latter was found to be adequate for anesthesia induction without significant excitatory effects .
  • Infusion Studies : Continuous infusion at a rate of 0.01 mg/kg/min resulted in drowsiness followed by a reversible sleep-like state, demonstrating its utility in outpatient settings where rapid recovery is essential .
  • Comparison with Althesin : Research comparing this compound with Althesin indicated that recovery from this compound anesthesia was slower initially but equalized after one hour post-anesthesia cessation .

Table 2: Clinical Efficacy of this compound

Study FocusFindings
Urological/Gynecological OperationsEffective at 0.5 mg/kg; minimal excitatory effects
Infusion StudiesRapid induction; quick recovery (45 minutes) post-infusion
Comparison with AlthesinInitial slower recovery; no long-term differences

Safety Profile

The safety profile of this compound is critical for its clinical application. While it is generally well-tolerated, certain risks are associated with its use:

  • Respiratory Risks : The potential for respiratory depression necessitates careful monitoring during administration.
  • Cardiovascular Monitoring : Due to the risk of hypotension in overdose scenarios, cardiovascular parameters must be closely observed.

Summary of Adverse Effects

Adverse EffectDescription
Respiratory DepressionSignificant risk if not managed
HypotensionPossible with gross overdoses
Involuntary MovementsObserved during infusion

属性

CAS 编号

62571-87-3

分子式

C25H43NO3

分子量

405.6 g/mol

IUPAC 名称

1-[(2S,3S,5S,8S,9S,10S,11R,13S,14S,17S)-11-(dimethylamino)-2-ethoxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C25H43NO3/c1-7-29-22-14-24(3)16(12-21(22)28)8-9-17-19-11-10-18(15(2)27)25(19,4)13-20(23(17)24)26(5)6/h16-23,28H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,24-,25+/m0/s1

InChI 键

NCGLTZSBTFVVAW-KNXRZYMVSA-N

SMILES

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C

手性 SMILES

CCO[C@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4C(=O)C)C)N(C)C)C[C@@H]1O)C

规范 SMILES

CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C

同义词

11 alpha-N,N-dimethylamino-2 beta-ethoxy-3 alpha-hydroxy-5 alpha-pregnan-20-one
2 beta-ethoxy-3 alpha-hydroxy-11 alpha-dimethylamino-5 alpha-pregnan-20-one
minaxolone
minaxolone citrate, (2beta,3alpha,5alpha,11alpha)-isomer
Pregnan-20-one, 11-(dimethylamino)-2-ethoxy-3-hydroxy-, (2beta,3alpha,5alpha,11alpha)-

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。